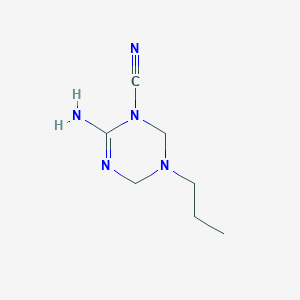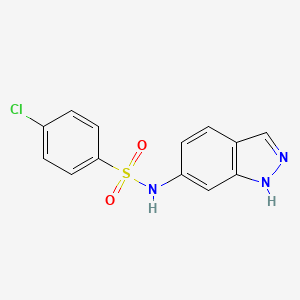
6-amino-3-propyl-3,4-dihydro-1,3,5-triazine-1(2H)-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a propylamine derivative with cyanogen bromide in the presence of a base to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the cyanide group, converting it to an amine or other reduced forms.
Substitution: The triazine ring can undergo substitution reactions, where various substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitroso or nitro derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-AMINO-3-METHYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE
- 6-AMINO-3-ETHYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE
Comparison
Compared to its methyl and ethyl analogs, 6-AMINO-3-PROPYL-3,4-DIHYDRO-1,3,5-TRIAZIN-1(2H)-YL CYANIDE has a longer alkyl chain, which could influence its chemical reactivity and physical properties. This uniqueness might make it more suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
Molekularformel |
C7H13N5 |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
6-amino-3-propyl-2,4-dihydro-1,3,5-triazine-1-carbonitrile |
InChI |
InChI=1S/C7H13N5/c1-2-3-11-5-10-7(9)12(4-8)6-11/h2-3,5-6H2,1H3,(H2,9,10) |
InChI-Schlüssel |
ZWGKRZKTAUGUFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CN=C(N(C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-tert-butyl-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B14945600.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)

![3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945620.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide](/img/structure/B14945631.png)
![8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one](/img/structure/B14945635.png)
![5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B14945641.png)
![5-amino-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14945645.png)
![1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14945651.png)
![3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14945669.png)
![1-(4-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14945684.png)
